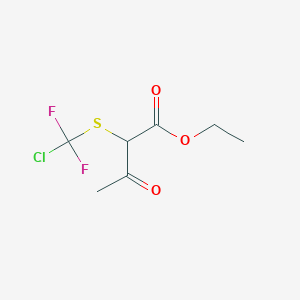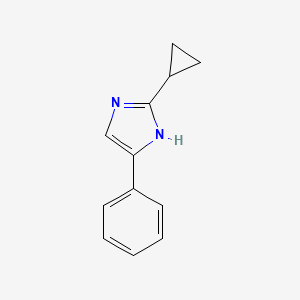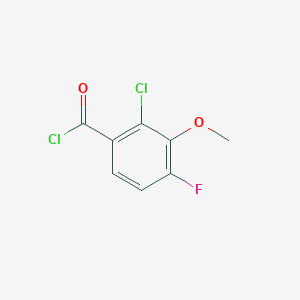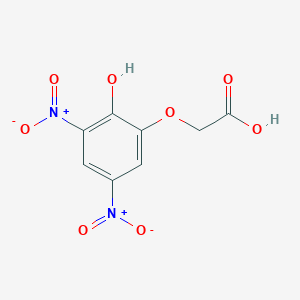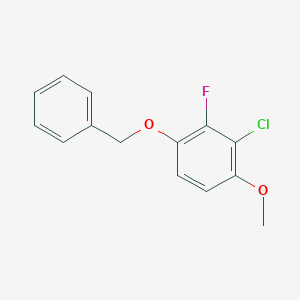
2,3-Dihydro-benzofuran-7-sulfonic acid methylamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including DBSMA, involves various methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular formula of DBSMA is C9H11NO3S, and its molecular weight is 213.26 g/mol. Benzofuran derivatives like DBSMA are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Chemical Reactions Analysis
Benzofuran derivatives, including DBSMA, have been synthesized using various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives . Another reaction involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Scientific Research Applications
Anti-Tumor Applications
Benzofuran compounds, such as MFCD34168893, have shown strong anti-tumor activities . They have been utilized as anticancer agents and have shown potential in the treatment of various types of cancer .
Antibacterial Applications
Benzofuran derivatives have demonstrated significant antibacterial properties . They could be used in the development of new antibacterial drugs .
Anti-Oxidative Applications
These compounds have also been found to possess anti-oxidative activities . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Synthesis
Benzofuran derivatives are key structural units of various biologically active natural medicines and synthetic chemical raw materials . They have been used in the synthesis of a wide range of drugs .
Anti-Inflammatory Applications
Benzofuran compounds have shown potential in anti-inflammatory treatment . They can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Quantum Tunneling Applications
In the field of chemical synthesis, benzofuran rings have been constructed by proton quantum tunneling . This method has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .
Microwave-Assisted Synthesis
A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2,3-Dihydro-benzofuran-7-sulfonic acid methylamide” are currently unknown. This compound is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
The biochemical pathways affected by “2,3-Dihydro-benzofuran-7-sulfonic acid methylamide” are currently unknown. Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities . .
Result of Action
While benzofuran derivatives are known for their diverse biological activities
properties
IUPAC Name |
N-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(11,12)8-4-2-3-7-5-6-13-9(7)8/h2-4,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVPIDOEVKTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-benzofuran-7-sulfonic acid methylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)

![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
